4,7-Iminocycloheptapyrazole
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Overview
Description
4,7-Iminocycloheptapyrazole is a heterocyclic compound with the molecular formula C8H5N3 and a molecular weight of 143.15 . This compound belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are interesting due to their structural properties and tautomerism, which can influence their reactivity and biological activities .
Preparation Methods
The synthesis of 4,7-Iminocycloheptapyrazole involves several steps, typically starting with the preparation of pyrazole intermediates. One common method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by oxidation to yield pyrazoles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
4,7-Iminocycloheptapyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like bromine or oxygen in the presence of DMSO.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrazoline intermediates can yield 3,5-disubstituted pyrazoles .
Scientific Research Applications
4,7-Iminocycloheptapyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,7-Iminocycloheptapyrazole involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives can inhibit enzymes or receptors involved in various biological processes . The exact mechanism depends on the specific structure and functional groups present on the pyrazole ring.
Comparison with Similar Compounds
4,7-Iminocycloheptapyrazole can be compared with other similar compounds, such as:
3-Aminopyrazole: Known for its use in the synthesis of condensed heterocyclic systems.
4-Aminopyrazole: Studied for its biological properties and potential therapeutic applications.
5-Aminopyrazole: Utilized in drug discovery for its versatile pharmacological activities.
The uniqueness of this compound lies in its specific structure and reactivity, which can be tailored for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C8H5N3 |
---|---|
Molecular Weight |
143.15 g/mol |
IUPAC Name |
4,5,11-triazatricyclo[6.2.1.02,6]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C8H5N3/c1-2-7-6-4-9-11-8(6)3-5(1)10-7/h1-4,10H |
InChI Key |
BRDRXUQGBWTJMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C=NN=C3C=C1N2 |
Origin of Product |
United States |
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